molecular formula C14H18Cl3NO B13643288 1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13643288
M. Wt: 322.7 g/mol
InChI Key: QXFDSTAEJPHOLO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the methoxymethyl and azabicyclo groups.

    3-Methylbicyclo[4.1.0]heptane: Similar bicyclic structure but different substituents.

Uniqueness

1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific combination of substituents and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18Cl3NO

Molecular Weight

322.7 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-4-5-17-8-14(13,7-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H

InChI Key

QXFDSTAEJPHOLO-UHFFFAOYSA-N

Canonical SMILES

COCC12CCNCC1(C2)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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